

Assessing the Specificity of Macamide B's Biological Targets: A Comparative Guide

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Compound of Interest

Compound Name: *Macamide B*

CAS No.: 74058-71-2

Cat. No.: B128727

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological target specificity of **Macamide B**, a bioactive compound isolated from *Lepidium meyenii* (Maca). Its performance is evaluated against other known inhibitors of its primary targets, supported by available experimental data. This document is intended to serve as a resource for researchers investigating the therapeutic potential of **Macamide B**.

Executive Summary

Macamide B has been identified as a modulator of several key biological targets, exhibiting inhibitory activity against Fatty Acid Amide Hydrolase (FAAH) and soluble epoxide hydrolase (sEH). Additionally, it has been shown to activate the Ataxia-Telangiectasia Mutated (ATM) signaling pathway, suggesting an indirect effect on DNA damage response mechanisms. This guide presents a comparative analysis of **Macamide B**'s potency against these targets alongside well-characterized inhibitors, providing context for its relative selectivity. While comprehensive off-target profiling data is not publicly available, this guide summarizes the current understanding of **Macamide B**'s biological interactions.

Data Presentation: Quantitative Inhibitory Activity

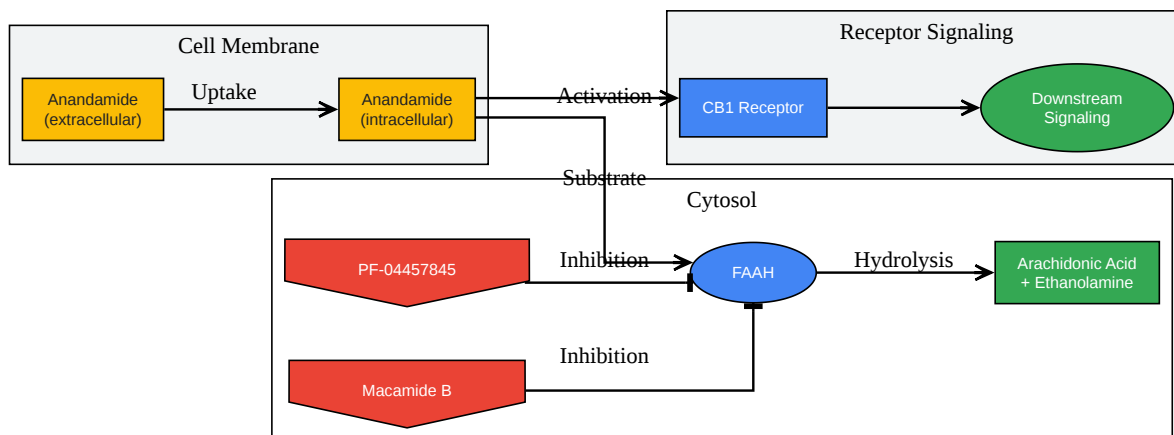
The following table summarizes the in vitro inhibitory potency of **Macamide B** and comparator compounds against their respective targets.

Compound	Target	Organism	IC50	Comparator Compound	Target	Organism	IC50
Macamide B (N-benzyl-9Z,12Z-octadecadienamide)	FAAH	-	~7.2 μ M[1]	PF-04457845	FAAH	Human	7.2 nM[2][3][4]
Macamides (general)	sEH	Human	20-300 nM[5]	AR9281	sEH	Human	13.8 nM

Note: The IC50 value for **Macamide B** against FAAH is based on the closely related compound N-benzyl-linoleamide. The IC50 range for macamides against sEH suggests potent inhibition, though a specific value for **Macamide B** is not available.

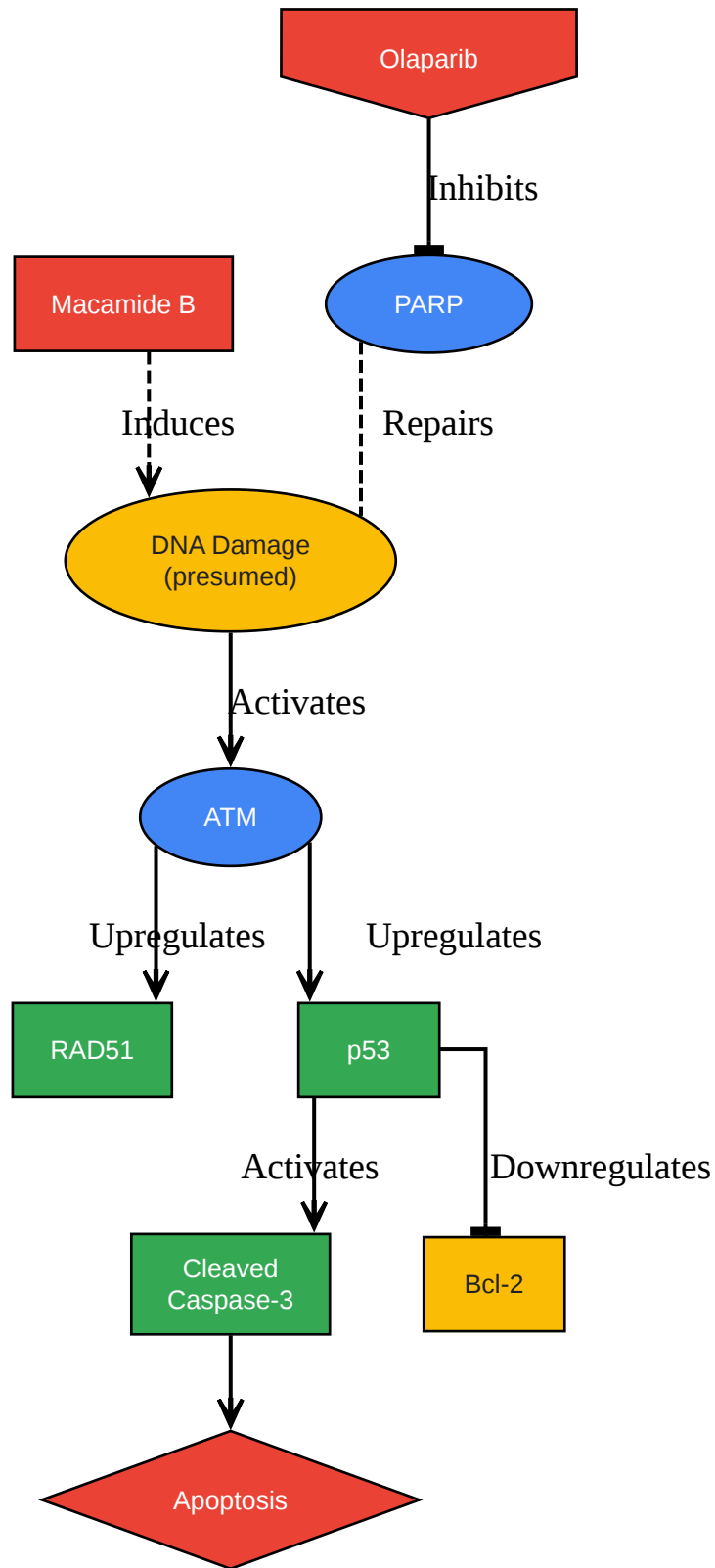
Signaling Pathway and Experimental Workflow Visualizations

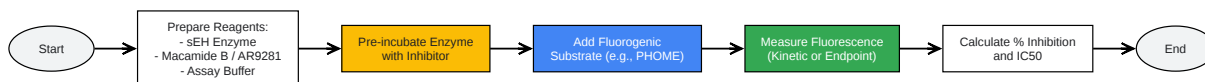
To elucidate the biological context and experimental approaches for assessing **Macamide B**'s activity, the following diagrams are provided.



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Figure 1: Macamide B's role in the FAAH signaling pathway.





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